

S14-95: A Comparative Guide to its Specificity for JAK Family Kinases

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Compound of Interest		
Compound Name:	S14-95	
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This guide provides a comparative analysis of **\$14-95**, a novel inhibitor of the JAK/STAT signaling pathway, and its specificity for the Janus kinase (JAK) family. Due to the limited availability of public data on the direct enzymatic inhibition of individual JAK isoforms by **\$14-95**, this document will focus on its known effects on the JAK/STAT pathway and compare its profile with that of well-characterized JAK inhibitors for which specific IC50 values are available.

Introduction to S14-95

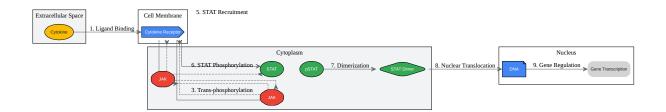
S14-95 is a novel compound isolated from the fermentation of the fungus Penicillium sp. 14-95. [1] It has been identified as an inhibitor of the JAK/STAT signaling pathway.[1] Studies have shown that **S14-95** inhibits the interferon-gamma (IFN-y)-mediated signal transduction pathway.[1] The compound has been observed to inhibit the phosphorylation of the STAT1 α transcription factor, a key step in the JAK/STAT cascade.[1] In cell-based assays, **S14-95** inhibits the IFN-y mediated expression of a reporter gene with an IC50 value in the range of 5.4 to 10.8 μ M.[1] Furthermore, **S14-95** has been shown to inhibit the expression of the proinflammatory enzymes cyclooxygenase-2 (COX-2) and nitric oxide synthase II (NOS II).[1]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial cascade for transducing signals from a variety of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and cell



proliferation. The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. The binding of a ligand to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.



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A simplified diagram of the JAK-STAT signaling pathway.

Comparative Analysis of JAK Inhibitor Specificity

While specific IC50 values for **S14-95** against individual JAK kinases are not publicly available, a comparison with established JAK inhibitors can provide a framework for understanding potential selectivity profiles. The following table summarizes the biochemical IC50 values of several well-characterized JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.



Inhibitor	JAK1 (nM)	JAK2 (nM)	JAK3 (nM)	TYK2 (nM)	Primary Selectivity
S14-95	Data not available	Data not available	Data not available	Data not available	JAK/STAT Pathway Inhibitor
Tofacitinib	112	20	1	-	JAK3/JAK1
Ruxolitinib	3.3	2.8	>400	-	JAK1/JAK2
Baricitinib	5.9	5.7	>400	53	JAK1/JAK2
Filgotinib	10	28	810	116	JAK1
Upadacitinib	43	110	2300	4600	JAK1

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of a kinase inhibitor's specificity and potency is crucial for its development as a therapeutic agent. Below are generalized methodologies for key experiments used to characterize JAK inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific JAK isoform.

Generalized Protocol:

- Reagents and Materials:
 - Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
 - A suitable peptide or protein substrate.



- Adenosine triphosphate (ATP).
- Test inhibitor (e.g., **S14-95**) at various concentrations.
- Assay buffer.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - A solution of the test inhibitor is prepared and serially diluted.
 - The JAK enzyme, substrate, and inhibitor are pre-incubated in the wells of a microplate.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a specific temperature.
 - The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a microplate reader.
- Data Analysis:
 - The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control.
 - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Phospho-STAT Assay

This assay measures the inhibitory effect of a compound on a specific JAK-mediated signaling pathway within a cellular context.

Objective: To determine the IC50 of an inhibitor for the inhibition of cytokine-induced STAT phosphorylation in cells.

Generalized Protocol:



Reagents and Materials:

- A cell line responsive to a specific cytokine that signals through a particular JAK pair (e.g., TF-1 cells).
- Cytokine (e.g., IL-6, IFN-γ).
- Test inhibitor.
- Antibodies specific for a phosphorylated STAT protein (pSTAT) and total STAT.
- Flow cytometer or Western blotting equipment.

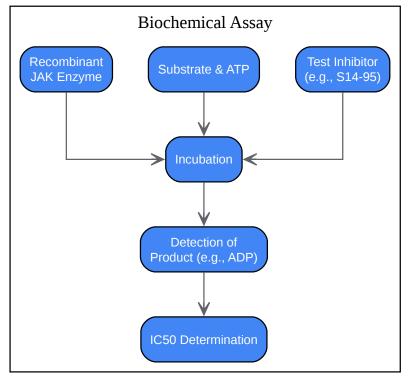
Procedure:

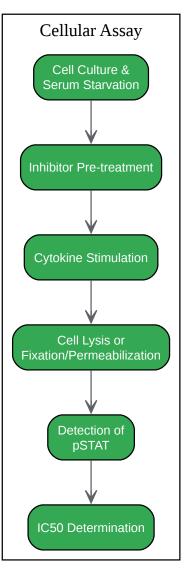
- Cells are cultured and then serum-starved to reduce basal signaling.
- Cells are pre-treated with a range of concentrations of the test inhibitor.
- The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.
- After stimulation, the cells are fixed, permeabilized, and stained with a fluorescentlylabeled antibody against the pSTAT of interest.

Data Analysis:

- The level of pSTAT is quantified for each inhibitor concentration using flow cytometry.
- The IC50 value is calculated by plotting the percent inhibition of STAT phosphorylation against the log of the inhibitor concentration.







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References



- 1. S14-95, a novel inhibitor of the JAK/STAT pathway from a Penicillium species PubMed [pubmed.ncbi.nlm.nih.gov]
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